Etimizol and Its Derivatives: A Technical Guide to Synthesis and Chemical Properties
Etimizol and Its Derivatives: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etimizol, chemically known as 1-ethyl-4,5-bis(N-methylcarbamoyl)imidazole, is a synthetic compound that has garnered interest for its diverse pharmacological activities, including its role as a respiratory stimulant and its potential nootropic effects. This technical guide provides a comprehensive overview of the synthesis and chemical properties of Etimizol and its derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways to facilitate a deeper understanding of this class of compounds.
Chemical Properties of Etimizol
Etimizol is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | 1-ethyl-N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide | [1] |
| Synonyms | Ethimizole, Antiffine, Ethylnorantifein | [2] |
| CAS Number | 64-99-3 | [3] |
| Molecular Formula | C₉H₁₄N₄O₂ | [3] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in Ethanol (33 mg/mL) | [2] |
| Predicted Density | 1.26 g/cm³ | [2] |
| Predicted logP (Octanol-Water Partition Coefficient) | -0.5 | [1] |
Synthesis of Etimizol and Its Derivatives
General Synthetic Pathway
The synthesis can be conceptualized as a multi-step process, beginning with the creation of the imidazole (B134444) ring, followed by the formation of the dicarboxamide moieties and subsequent N-alkylation.
Experimental Protocols
Step 1: Synthesis of Imidazole-4,5-dicarboxylic acid
A common precursor for the synthesis of Etimizol is imidazole-4,5-dicarboxylic acid. This can be prepared by the oxidation of benzimidazole (B57391) or through a process involving the reaction of tartaric acid dinitrate with ammonia (B1221849) and formaldehyde.[4] Another method involves reacting imidazole with formaldehyde, followed by treatment with nitric acid.[4]
Step 2: Formation of Imidazole-4,5-dicarbonyl dichloride
To activate the carboxylic acid groups for amidation, imidazole-4,5-dicarboxylic acid is converted to its corresponding acyl chloride.
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Protocol: Imidazole-4,5-dicarboxylic acid (1 equivalent) is suspended in a suitable solvent (e.g., toluene). Thionyl chloride (excess, e.g., 9 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) are added.[5] The mixture is refluxed until the reaction is complete (e.g., 16 hours).[5] After cooling, the solid product is collected by filtration, washed with an inert solvent (e.g., benzene), and dried under vacuum.[5]
Step 3: Synthesis of N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide
The acyl chloride is then reacted with methylamine to form the dicarboxamide.
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Protocol: The imidazole-4,5-dicarbonyl dichloride is added portion-wise to a cooled solution of excess methylamine in a suitable solvent (e.g., tetrahydrofuran). The reaction is stirred at a low temperature and then allowed to warm to room temperature. After completion, the solvent is evaporated, and the product is purified, for example, by column chromatography.
Step 4: N-Alkylation to Yield Etimizol
The final step is the N-alkylation of the imidazole ring with an ethyl group.
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Protocol: N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide (1 equivalent) is dissolved in a suitable solvent (e.g., dimethylformamide). A base, such as potassium carbonate or sodium hydride, is added, followed by an ethylating agent like ethyl iodide. The reaction mixture is stirred at room temperature or with gentle heating until completion. The product, Etimizol, is then isolated and purified.
Synthesis of Etimizol Derivatives
The synthesis of Etimizol derivatives can be achieved by modifying the general synthetic pathway. For instance, using different amines in Step 3 would yield a variety of N-substituted dicarboxamides. Similarly, employing different alkylating agents in Step 4 would result in derivatives with various substituents at the N-1 position of the imidazole ring.
Biological Activity and Signaling Pathways
Etimizol is known to exert its pharmacological effects through the modulation of key signaling pathways, primarily involving adenylyl cyclase and protein kinase CK2.
Adenylyl Cyclase Pathway
Etimizol has been shown to have a stimulant action on the adenylyl cyclase system.[6] Activation of adenylyl cyclase leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, can lead to a cascade of downstream effects, including the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins, which can influence various cellular processes.
Protein Kinase CK2 Pathway
Etimizol and its structural analogues have been found to modulate the activity of protein kinase CK2 (formerly casein kinase II).[7][8] CK2 is a ubiquitous serine/threonine kinase involved in a vast array of cellular processes, including gene expression, and its dysregulation is implicated in various diseases. The modulation of CK2 activity by Etimizol could contribute to its effects on long-term memory formation through the regulation of chromatin structure and gene expression.[7][8]
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of Etimizol and its derivatives, tailored for a scientific audience. While a precise, publicly available industrial synthesis protocol for Etimizol remains elusive, a plausible synthetic route has been outlined based on established chemical principles. The summarized chemical properties and visualized signaling pathways offer a foundational understanding for further research and development in this area. The exploration of Etimizol's interactions with the adenylyl cyclase and protein kinase CK2 pathways opens avenues for the design of novel therapeutic agents with specific modulatory effects on these key cellular signaling networks. Further investigation into the synthesis of novel derivatives and a more profound elucidation of their mechanisms of action will be crucial in unlocking the full therapeutic potential of this class of compounds.
References
- 1. Ethimizol | C9H14N4O2 | CID 6168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etimizol | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 5. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Mechanism of action of etimizol on the energy metabolism of the neurogenically damaged myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of etimizole structural analogues on protein kinase CK2, protein phosphorylation and transcription of chromatin in rat brain cortex and hippocampus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of etimizole structural analogues on protein kinase CK2, protein phosphorylation and transcription of chromatin in rat brain cortex and hippocampus [pbmc.ibmc.msk.ru]
